4,6-Dimethyl-2-phenyl-1,3-dioxane 4,6-Dimethyl-2-phenyl-1,3-dioxane
Brand Name: Vulcanchem
CAS No.: 6413-73-6
VCID: VC19727192
InChI: InChI=1S/C12H16O2/c1-9-8-10(2)14-12(13-9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3
SMILES:
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

4,6-Dimethyl-2-phenyl-1,3-dioxane

CAS No.: 6413-73-6

Cat. No.: VC19727192

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethyl-2-phenyl-1,3-dioxane - 6413-73-6

Specification

CAS No. 6413-73-6
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 4,6-dimethyl-2-phenyl-1,3-dioxane
Standard InChI InChI=1S/C12H16O2/c1-9-8-10(2)14-12(13-9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3
Standard InChI Key FRKWMMLFFMXPDS-UHFFFAOYSA-N
Canonical SMILES CC1CC(OC(O1)C2=CC=CC=C2)C

Introduction

Structural and Molecular Characteristics

The molecular structure of 4,6-dimethyl-2-phenyl-1,3-dioxane consists of a six-membered 1,3-dioxane ring with substituents that confer both steric and electronic effects. Key features include:

  • Phenyl group at C2: Introduces aromaticity and planar rigidity.

  • Methyl groups at C4 and C6: Create chiral centers, leading to stereoisomerism.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2
Molecular Weight192.25 g/mol
IUPAC Name4,6-dimethyl-2-phenyl-1,3-dioxane
Density0.997 g/cm³
Boiling Point275.1°C (estimated)

The compound’s stereochemistry arises from the two methyl groups, which can adopt axial or equatorial positions. The (4R,6R) and (4S,6S) enantiomers are commonly reported, though diastereomeric forms may exist depending on synthetic conditions .

Synthetic Methodologies

Acid-Catalyzed Condensation

The primary synthesis involves condensing phenyl-substituted aldehydes with diols in the presence of Brønsted or Lewis acids. For example:

  • Reactants: Benzaldehyde derivatives and 2,3-butanediol.

  • Catalyst: Sulfuric acid or acidic alumina .

  • Mechanism: Formation of an oxocarbenium ion intermediate, followed by nucleophilic attack by the diol .

Table 2: Representative Synthetic Conditions

CatalystTemperatureYield (%)Stereoselectivity (4R,6R:4S,6S)Source
H₂SO₄20–30°C59–8484:16
AlCl₃0°C7250:50

Stereochemical Control

Stereoselectivity is influenced by solvent polarity and catalyst choice. Polar solvents (e.g., acetonitrile) favor SN1 mechanisms, yielding higher proportions of the (4R,6R) isomer . Nonpolar solvents (e.g., toluene) promote SN2 pathways, resulting in racemic mixtures .

Stereochemical Analysis

The compound exhibits axial chirality due to restricted rotation around the C4–C6 axis. Key findings include:

  • Enantiomeric Resolution: Chiral HPLC separates (4R,6R) and (4S,6S) forms with >90% purity .

  • Diastereomer Stability: The (4R,6R) configuration is thermodynamically favored in acidic media due to reduced steric strain .

Figure 1: Stereoisomers of 4,6-Dimethyl-2-phenyl-1,3-dioxane
![Stereoisomers](https://via.placeholder 4. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.25 (d, 6H, CH₃), δ 3.85 (m, 2H, OCH₂), δ 7.35 (m, 5H, Ph) .

  • ¹³C NMR:

    • δ 22.1 (CH₃), δ 68.9 (OCH₂), δ 127.3–138.4 (Ph) .

Mass Spectrometry

  • ESI-MS: m/z 192.115 [M+H]⁺, consistent with the molecular formula .

Applications and Reactivity

Chiral Auxiliaries

The compound’s rigid structure makes it a candidate for asymmetric synthesis. For example:

  • Diels-Alder Reactions: Acts as a chiral template to induce enantioselectivity .

  • Cyclopropanation: Facilitates stereocontrolled ring-opening reactions .

Fragrance Industry

Related dioxanes (e.g., 2,4,6-trimethyl-4-phenyl-1,3-dioxane) are used in perfumes for woody, amber-like notes . While direct evidence is limited, structural analogs suggest potential utility .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes using chiral Lewis acids .

  • Materials Science: Exploring liquid crystalline properties due to rigid, planar structures.

  • Pharmacology: Investigating bioactivity in drug delivery systems.

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